Adynerigenin 3-O--D-diginoside
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Overview
Description
Preparation Methods
Adynerin can be extracted from Nerium oleander using various methods. One common method involves the use of nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to identify and isolate the compound . Industrial production methods typically involve the extraction of the compound from the plant material followed by purification processes to obtain a high-purity product .
Chemical Reactions Analysis
Adynerin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include pyridine and methanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
In chemistry, it is used as a reference compound for studying the properties of cardenolide glycosides . In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its potential cardiovascular benefits due to its cardioprotective properties .
Mechanism of Action
The mechanism of action of adynerin involves the inhibition of the membrane-integrated Na+/K±ATPase, which leads to an increase in intracellular calcium levels . This increase in calcium levels enhances the contractility of cardiac muscle cells, making it a potential therapeutic agent for heart conditions . The molecular targets and pathways involved in its action include various ion channels and signaling pathways that regulate calcium homeostasis .
Comparison with Similar Compounds
Adynerin is similar to other cardenolide glycosides such as oleandrin, neritaloside, and odoroside A . it is unique in its specific molecular structure and the particular bioactive properties it exhibits . For example, while oleandrin is also a potent cardiac glycoside, adynerin has been shown to have distinct anticancer properties that make it a valuable compound for further research .
Properties
Molecular Formula |
C31H46O6 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
3-[3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,10,13-trimethyl-1,2,3,4,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C31H46O6/c1-18-28(33)25(34-5)15-27(36-18)37-20-8-13-31(4)24-10-12-30(3)22(19-14-26(32)35-17-19)6-7-23(30)21(24)9-11-29(31,2)16-20/h14,18,20,22,24-25,27-28,33H,6-13,15-17H2,1-5H3 |
InChI Key |
WLGCJEZVNLUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5=C4CCC3(C2)C)C6=CC(=O)OC6)C)C)OC)O |
Origin of Product |
United States |
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